2-(Aminoethylsulfonyl)ethanol dihydrochloride
Overview
Description
2-(Aminoethylsulfonyl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C4H13Cl2NO3S and its molecular weight is 226.12 g/mol. The purity is usually 95%.
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Biological Activity
2-(Aminoethylsulfonyl)ethanol dihydrochloride, also known as AEE, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- Molecular Weight : 201.12 g/mol
- CAS Number : 24304-83-4
The biological activity of AEE is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It acts on various biological targets, influencing cellular processes such as:
- Inhibition of Enzymes : AEE has been shown to inhibit enzymes involved in amino acid metabolism, particularly those related to the synthesis of neurotransmitters.
- Modulation of Nitric Oxide Synthase : It can enhance the production of nitric oxide (NO), which plays a crucial role in vasodilation and neurotransmission.
Antimicrobial Activity
AEE exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Research indicates that AEE may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests it could help alleviate symptoms associated with these disorders.
Anti-inflammatory Properties
AEE has been found to reduce inflammation in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune responses.
Table 1: Summary of Biological Activities
Activity | Effectiveness | References |
---|---|---|
Antimicrobial | Broad-spectrum activity | |
Neuroprotective | Potential benefits in models | |
Anti-inflammatory | Significant reduction |
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on mice demonstrated that AEE administration led to improved cognitive function in models of Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce amyloid-beta accumulation. -
Antimicrobial Efficacy :
In vitro studies revealed that AEE effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by these pathogens.
Pharmacokinetics
The pharmacokinetic profile of AEE indicates good oral bioavailability and a favorable half-life, making it suitable for therapeutic applications. The compound is primarily metabolized by liver enzymes, leading to various metabolites that may also contribute to its biological effects.
Properties
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIABJQECIFLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694750 | |
Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24304-83-4 | |
Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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